An In-depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride
An In-depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride
This guide provides a comprehensive technical overview of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, plausible synthetic routes, potential mechanisms of action as a γ-aminobutyric acid (GABA) analogue, its role in constraining peptide conformations, and robust analytical methodologies for its characterization.
Core Molecular Profile and Physicochemical Properties
4-Amino-3,3-dimethylbutanoic acid hydrochloride is a synthetic γ-amino acid derivative. The key structural feature is a gem-dimethyl group at the C-3 position (β-position relative to the carboxyl group), which imparts significant conformational rigidity. This steric hindrance is crucial to its function, particularly in the field of peptide science.
As the hydrochloride salt, the compound exhibits increased stability and solubility in aqueous media compared to its freebase form, making it more suitable for laboratory use and formulation studies.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 89584-21-4 | [1][2] |
| Molecular Formula | C₆H₁₄ClNO₂ | [1] |
| Molecular Weight | 167.63 g/mol | [1] |
| IUPAC Name | 4-amino-3,3-dimethylbutanoic acid;hydrochloride | [3] |
| InChIKey | BPUHHUKKURJDMN-UHFFFAOYSA-N | |
| SMILES | CC(C)(CC(=O)O)CN.Cl | [1] |
| Topological Polar Surface Area (TPSA) | 63.32 Ų | [1] |
| Predicted LogP | 0.8678 | [1] |
| Purity (Typical) | ≥98% | [1] |
| Storage Temperature | 4°C | [1] |
Strategic Synthesis Pathways
While a specific, peer-reviewed synthesis for 4-Amino-3,3-dimethylbutanoic acid has not been prominently documented, its structure lends itself to several logical and well-established synthetic strategies. Below, we outline a highly plausible and robust protocol based on the reduction of a nitro-acid precursor, a common method for synthesizing γ-amino acids.
Proposed Synthesis Route: Catalytic Hydrogenation of a Nitro Precursor
This pathway is arguably the most direct, leveraging the commercially available intermediate, 3,3-dimethyl-4-nitrobutanoic acid[4]. The conversion of a nitro group to a primary amine via catalytic hydrogenation is a high-yield, clean, and well-understood transformation.
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Workflow for the synthesis of 4-Amino-3,3-dimethylbutanoic acid HCl.
Experimental Protocol:
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Reaction Setup: To a solution of 3,3-dimethyl-4-nitrobutanoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).
-
Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 50-60 psi.
-
Reaction Monitoring: Vigorously shake the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reduction of both nitro and carboxylic acid groups by powerful hydrides like LiAlH4 is also a known transformation, which would yield the corresponding amino alcohol[5]. However, catalytic hydrogenation under these conditions is selective for the nitro group.
-
Workup: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3,3-dimethylbutanoic acid free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable organic solvent like diethyl ether or dichloromethane. Slowly add a solution of hydrogen chloride (e.g., 2.0 M in diethyl ether) with stirring.
-
Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Causality Insight: The choice of catalytic hydrogenation is deliberate. It provides a clean and efficient reduction of the nitro group to a primary amine with high chemoselectivity, leaving the carboxylic acid moiety intact. The final precipitation as a hydrochloride salt purifies the compound and provides a stable, crystalline solid.
Mechanism of Action and Biological Relevance
Direct biological activity data for 4-amino-3,3-dimethylbutanoic acid hydrochloride is not extensively available in peer-reviewed literature. However, its structural architecture as a γ-amino acid with substitution at the C-3 position firmly places it within the class of GABA analogues[3][6][7].
The GABAergic System Context
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS)[8]. It counterbalances excitatory signaling, and its dysregulation is implicated in numerous neurological and psychiatric disorders[3]. Drugs targeting GABA receptors are mainstays in treating anxiety, epilepsy, and spasticity[9].
There are two main types of GABA receptors:
-
GABA-A Receptors: Ligand-gated ion channels that permit chloride influx, leading to hyperpolarization (inhibition) of the neuron[10]. They are targets for benzodiazepines and barbiturates.
-
GABA-B Receptors: G-protein coupled receptors (GPCRs) that mediate slower, prolonged inhibitory signals[11]. The clinically used muscle relaxant Baclofen is a selective GABA-B agonist[7].
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Potential interaction points of a GABA analogue in the GABAergic synapse.
Postulated Mechanism
Given its structure, 4-amino-3,3-dimethylbutanoic acid is hypothesized to act as a ligand for GABA receptors. The gem-dimethyl group at the C-3 position introduces significant steric bulk, which would dictate its binding affinity and selectivity for different receptor subtypes. This substitution is known to constrain the molecule's conformation, a critical factor for receptor interaction. It could potentially act as:
-
A direct agonist or antagonist: Competing with endogenous GABA for the binding site on GABA-A or GABA-B receptors.
-
An allosteric modulator: Binding to a site distinct from the GABA binding pocket to positively or negatively modulate the receptor's response to GABA[11].
Determining the precise mechanism and binding affinity would require specific biological assays.
Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity
This protocol provides a framework for determining if the compound binds to the GABA-A receptor complex.
-
Preparation of Membranes: Prepare synaptic membrane fractions from rat or mouse whole brain tissue using standard differential centrifugation techniques.
-
Assay Setup: In a 96-well plate, combine the brain membrane preparation, a known radioligand for the GABA-A receptor (e.g., [³H]muscimol), and varying concentrations of the test compound (4-amino-3,3-dimethylbutanoic acid hydrochloride)[12].
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Application in Peptide and Peptidomimetic Design
A significant application for this compound is in the field of peptide chemistry. The incorporation of non-proteinogenic amino acids is a key strategy in drug development to create peptides with enhanced stability, specific conformations, and improved therapeutic properties.
The gem-dimethyl substitution on the γ-carbon of 4-amino-3,3-dimethylbutanoic acid acts as a powerful conformational constraint. When this residue is incorporated into a peptide backbone, it restricts the rotational freedom around adjacent bonds. Research has shown that peptides containing this specific achiral γ-amino acid residue can adopt well-defined secondary structures, such as helices[13]. This allows for the rational design of peptidomimetics that can mimic the structure of a protein's active site to modulate protein-protein interactions.
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Role of the gem-dimethyl group in constraining peptide structure.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of 4-Amino-3,3-dimethylbutanoic acid hydrochloride in research and development settings.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.
Protocol: LC-MS/MS Quantification in Plasma
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing a suitable internal standard, such as a stable isotope-labeled version of the analyte). Vortex vigorously and centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a clean vial for analysis.
-
Chromatographic Separation:
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like amino acids.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and accurate quantification. Predicted collision cross-section data for various adducts of the free base are available and can aid in method development[13].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for unequivocal structural confirmation.
-
¹H NMR: The proton spectrum is expected to show a singlet for the two equivalent methyl groups, and distinct multiplets for the two methylene groups (at C2 and C4). The protons on the C4 methylene adjacent to the ammonium group will be shifted downfield.
-
¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon (C3), the two methyl carbons, the two methylene carbons, and the carbonyl carbon.
Safety and Handling
4-Amino-3,3-dimethylbutanoic acid hydrochloride is classified as an irritant. Standard laboratory safety protocols should be followed.
Table 2: GHS Hazard Information
| Hazard Code | Description | Pictogram | Signal Word |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Source:
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Directions
4-Amino-3,3-dimethylbutanoic acid hydrochloride is a valuable research chemical with significant potential in two primary areas: neuroscience and medicinal chemistry. As a conformationally constrained GABA analogue, it serves as an intriguing candidate for exploring the structure-activity relationships of GABA receptor ligands. Further research is required to elucidate its specific biological targets and pharmacological profile. In parallel, its demonstrated utility as a building block for inducing specific secondary structures in peptides makes it a powerful tool for the design of novel peptidomimetics with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists to pursue further investigation into this promising molecule.
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